2-Chlorofuran

Nucleophilic Aromatic Substitution Reaction Kinetics Halofuran Reactivity

2-Chlorofuran (CAS 3187-94-8) is a halogenated five-membered oxygen heterocycle, specifically a 2-substituted furan, characterized by a chlorine atom at the α-position of the furan ring. It is a colorless liquid with a distinctive aromatic odor, a molecular weight of 102.52 g/mol, and a boiling point of 74.0±13.0 °C at 760 mmHg.

Molecular Formula C4H3ClO
Molecular Weight 102.52 g/mol
CAS No. 3187-94-8
Cat. No. B3031412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorofuran
CAS3187-94-8
Molecular FormulaC4H3ClO
Molecular Weight102.52 g/mol
Structural Identifiers
SMILESC1=COC(=C1)Cl
InChIInChI=1S/C4H3ClO/c5-4-2-1-3-6-4/h1-3H
InChIKeyYSMYHWBQQONPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorofuran CAS 3187-94-8: Basic Properties and Procurement Baseline


2-Chlorofuran (CAS 3187-94-8) is a halogenated five-membered oxygen heterocycle, specifically a 2-substituted furan, characterized by a chlorine atom at the α-position of the furan ring . It is a colorless liquid with a distinctive aromatic odor, a molecular weight of 102.52 g/mol, and a boiling point of 74.0±13.0 °C at 760 mmHg . The compound exhibits limited water solubility but is miscible with common organic solvents . Its primary utility lies in its role as an electrophilic building block in organic synthesis, where the chlorine atom serves as a leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1].

Why 2-Chlorofuran Cannot Be Directly Substituted by Other 2-Halofurans


The 2-halofuran series (2-fluoro-, 2-chloro-, 2-bromo-, 2-iodofuran) exhibits a steep and non-linear gradient of reactivity and physicochemical properties. While all members share the furan core, the specific halogen dictates fundamental behavior such as leaving group ability in nucleophilic aromatic substitution [1], oxidative addition potential in palladium catalysis [2], and even molecular geometry [3]. Substituting 2-chlorofuran with 2-bromofuran, for instance, results in a significantly more labile C–X bond, leading to altered reaction kinetics and potential for premature decomposition. Conversely, using 2-fluorofuran would drastically reduce reactivity due to the strong C–F bond, often stalling reactions. Therefore, the choice of halogen is not an arbitrary substitution but a critical decision point that defines the feasible reaction pathway, yield, and downstream product integrity. The following evidence quantifies these specific points of differentiation.

2-Chlorofuran: Quantified Differentiation Data vs. 2-Bromofuran and 2-Chlorothiophene


Nucleophilic Substitution Kinetics: 2-Chlorofuran vs. 2-Bromofuran

2-Chlorofuran reacts with piperidine at a rate comparable to 2-bromofuran, but both are approximately 10-fold more reactive than their corresponding halobenzene analogs [1]. This establishes 2-chlorofuran as a member of a class with enhanced SNAr reactivity, but critically, it is not the most reactive member.

Nucleophilic Aromatic Substitution Reaction Kinetics Halofuran Reactivity

Palladium-Catalyzed Cross-Coupling: Oxidative Addition Reactivity of 2-Chlorofuran vs. 2-Chloropyridine

Unlike electron-deficient heterocycles such as 2-chloropyridines, 2-chlorofurans are not sufficiently activated to add oxidatively to Pd(0) complexes [1]. This is a critical reactivity limitation that differentiates it from other chloroarenes in cross-coupling applications.

Cross-Coupling Palladium Catalysis Heteroaryl Halide Reactivity

Molecular Geometry: Gas-Phase Structure of 2-Chlorofuran vs. 2-Bromofuran

An electron diffraction study of α-monochlorofuran and α-monobromofuran in the gas phase provides precise bond length and angle parameters [1]. The C–Cl bond is significantly shorter than the C–Br bond, affecting the molecule's steric profile and electronic distribution.

Electron Diffraction Molecular Structure Halogen Sterics

Synthetic Utility: Preparation of Tetrakis(2-furyl)methane via Nucleophilic Substitution on 2-Chlorofurans

2-Chlorofuran serves as a key substrate for the synthesis of the parent tetrakis(2-furyl)methane via an aromatic nucleophilic substitution reaction [1]. The resulting compound exhibits the shortest bond length between the central methane carbon and furyl ipso-carbons among known tetraarylmethanes, as determined by X-ray crystallography [1].

Synthetic Methodology Nucleophilic Substitution Tetraarylmethanes

Thermodynamic and Transport Property Suite: Critically Evaluated Data for 2-Chlorofuran

The NIST/TRC Web Thermo Tables provide a comprehensive, critically evaluated set of thermodynamic and transport properties for 2-chlorofuran [1]. These data include normal boiling point, critical temperature and pressure, vapor pressure curve, density as a function of temperature, enthalpy of vaporization, heat capacity, viscosity, and thermal conductivity [1]. This level of detailed, validated data is essential for safe and efficient process scale-up.

Process Engineering Thermophysical Properties Safety Data

Reactivity with POCl3/DMF: Formylation of 5-Alkyl-3H-furan-2-ones to 2-Chlorofurans

The reaction of 5-alkyl-3H-furan-2-ones with the Vilsmeier reagent (POCl3/DMF) yields 3-formyl derivatives of 3H-furanones and 2-chlorofurans [1]. This represents a specific synthetic pathway to 2-chlorofuran derivatives, differentiating it from other halogenation methods.

Vilsmeier-Haack Reaction Formylation Heterocyclic Synthesis

Validated Application Scenarios for 2-Chlorofuran Based on Quantitative Evidence


Controlled Nucleophilic Substitution in Pharmaceutical Intermediate Synthesis

2-Chlorofuran is the preferred halogenated furan for nucleophilic substitution reactions where thermal stability and control are paramount. Its higher free energy of activation (ΔF* of 43.3 kcal/mol for piperidine displacement) compared to 2-bromofuran (ΔF* of 39.08 kcal/mol) [1] translates to a more forgiving reagent that is less prone to exothermic runaway or premature decomposition during scale-up. This property is particularly valuable in the synthesis of complex pharmaceutical intermediates, such as functionalized furans for antiviral or anticancer agents, where precise reaction control is essential for yield and purity.

Engineering of Novel Tetraarylmethane Scaffolds

2-Chlorofuran is a validated building block for the construction of sterically congested tetraarylmethanes, as demonstrated by the synthesis of tetrakis(2-furyl)methane [1]. The resulting product's uniquely short central C–C bond [1] suggests potential applications in materials science, such as in the design of molecular rotors, porous organic polymers, or ligands for catalysis. Researchers aiming to exploit these unusual structural features should prioritize 2-chlorofuran as the starting material of choice for this specific molecular architecture.

Process Development for Functionalized Furan Derivatives via Vilsmeier-Haack Chemistry

Industrial chemists developing scalable routes to 3-formyl-2-chlorofurans can leverage the established Vilsmeier-Haack protocol using POCl3/DMF on 5-alkyl-3H-furan-2-ones [1]. This methodology directly installs both the formyl and chloro functionalities, streamlining the synthesis of densely functionalized furan building blocks. The availability of critically evaluated thermophysical data for 2-chlorofuran [2] further supports process engineering, enabling accurate modeling of distillation, heat transfer, and safety relief scenarios during scale-up.

Academic Research on Halogen Reactivity and Structure-Activity Relationships

For academic groups investigating fundamental reactivity trends or teaching advanced organic chemistry, 2-chlorofuran serves as an ideal model system. Its well-characterized kinetics in SNAr [1], its distinct behavior in Pd-catalyzed reactions [2], and its precisely defined gas-phase geometry [3] provide a rich dataset for comparative studies. It allows researchers to explore the subtle interplay of electronic and steric effects of halogen substituents on a heteroaromatic ring, making it a cornerstone compound for physical organic chemistry experiments.

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